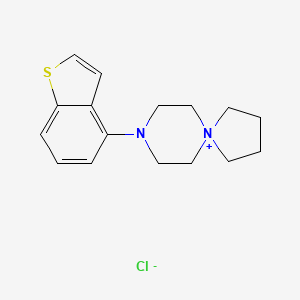

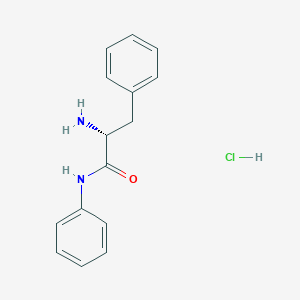

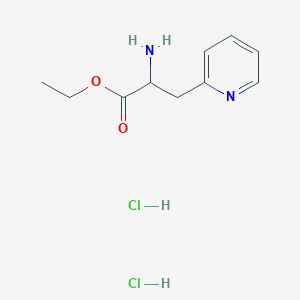

![molecular formula C9H17FN2 B1531546 (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine CAS No. 2098051-53-5](/img/structure/B1531546.png)

(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

Übersicht

Beschreibung

“(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine” is a chemical compound. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular formula of 8-Methyl-8-azabicyclo[3.2.1]octane is CHN . Its average mass is 125.211 Da and its monoisotopic mass is 125.120445 Da .Chemical Reactions Analysis

The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

The compound is colorless to white to yellow liquid or semi-solid or solid . Its molecular weight is 141.2108 .Wissenschaftliche Forschungsanwendungen

Radiosynthesis for PET Imaging

A study demonstrated the efficient microwave-assisted direct radiosynthesis of selective dopamine transporter ligands, [(18)F]PR04.MZ and [(18)F]LBT999, derived from cocaine. These compounds, labelled with fluorine-18, are significant for quantitative molecular imaging by PET, offering insights into dopamine reuptake mechanisms without focusing on drug use or side effects (Riss & Roesch, 2009).

Synthesis of Fluorinated Analogs

The synthesis of 4-Fluoro-2,4-methanoproline, a fluorinated analogue of naturally occurring 2,4-methanoproline, demonstrates the exploration of novel compounds with potential biological activities. This synthesis involves a photochemical cyclization, a key step in generating a 2-azabicyclo[2.1.1]hexane skeleton (Tkachenko et al., 2009).

Anti-Influenza Virus Activity

Research into tricyclic compounds with unique amine moieties, including 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride, has shown potent anti-influenza A virus activity. This highlights the potential of such compounds in developing new anti-viral agents (Oka et al., 2001).

Biomolecular and Supramolecular Kinetics

Fluorophores based on the azo chromophore have been utilized in biomolecular and supramolecular kinetic studies in the submicrosecond time range. This research showcases the application of these compounds in understanding kinetics of host-guest complexation, polypeptide contact formation, and membrane diffusion processes (Nau & Wang, 2002).

Synthesis and Transporter Affinity

The synthesis of 3-aryl substituted trop-2-enes and their evaluation for monoamine transporter affinity highlight the investigation into new therapeutic agents. These compounds, including (1RS)-3-(Fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, have been explored for their potential in targeting human serotonin transporters, demonstrating the breadth of scientific research applications beyond traditional drug usage contexts (Krunic et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.

Eigenschaften

IUPAC Name |

(3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2/c1-12-7-2-3-8(12)5-9(10,4-7)6-11/h7-8H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXQRVAVLGSRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1531468.png)

methanone](/img/structure/B1531474.png)

![N-methyl-6-oxaspiro[4.5]decan-9-amine](/img/structure/B1531475.png)

![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)

![1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531482.png)